N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide
Description
Chemical Significance and Classification
N-Methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide is a heterocyclic compound combining a benzamide core with a tetrazole ring system. Its molecular formula is $$ \text{C}{10}\text{H}{11}\text{N}_5\text{O} $$, with a molecular weight of 217.22 g/mol. The compound belongs to the tetrazole class, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This structural architecture enables unique physicochemical properties, including metabolic stability and bioisosteric mimicry of carboxylic acids due to comparable pKa values (~4.9 vs. ~4.2–4.4 for carboxylic acids).
Table 1: Key structural and physicochemical properties
Historical Context and Development
Tetrazole chemistry emerged in the early 20th century, with the first synthesis of 1H-tetrazole reported in 1901 using hydrazoic acid and hydrogen cyanide. However, safety concerns over explosive hydrazoic acid spurred alternative methods, such as the Pinner reaction (1958), which employs nitriles and sodium azide. The synthesis of N-methyl-N-(2H-tetrazol-5-ylmethyl)benzamide leverages modern cycloaddition strategies, reflecting advancements in heterocyclic synthesis. Its development aligns with the broader pharmaceutical interest in tetrazoles as metabolically stable scaffolds.
Tetrazole Chemistry Fundamentals
Tetrazoles exhibit aromaticity via a 6π-electron system, with tautomerism between 1H- and 2H-forms. The 1H-tautomer dominates in the solid state, while the 2H-form prevails in the gas phase. Key reactions include:
- Cycloadditions : [3+2] reactions between nitriles and azides.
- Electrophilic Substitution : Functionalization at the C5 position.
- Hydrogen Bonding : Stabilization via σ-lone pairs on nitrogen atoms.
The benzamide moiety enhances lipophilicity, facilitating membrane permeability, while the tetrazole ring enables interactions with biological targets through hydrogen bonding and π-stacking.
Table 2: Comparative properties of tetrazole and carboxylic acid groups
| Property | Tetrazole | Carboxylic Acid |
|---|---|---|
| pKa | ~4.9 | ~4.2–4.4 |
| Metabolic Stability | High | Moderate |
| Hydrogen Bonding | Four σ-lone pairs | Two lone pairs |
Research Importance in Heterocyclic Chemistry
Tetrazole derivatives are pivotal in medicinal chemistry, featuring in FDA-approved drugs like losartan (antihypertensive) and cefazolin (antibiotic). N-Methyl-N-(2H-tetrazol-5-ylmethyl)benzamide serves as a model compound for studying:
- Bioisosterism : Its ability to replace carboxyl groups while maintaining pharmacological activity.
- Drug Design : Applications in angiotensin II receptor blockers and antimicrobial agents.
- Material Science : Use in polymer chemistry and supramolecular assemblies due to electron-rich aromatic systems.
Recent studies highlight its role in synthesizing bis-heterocycles via multicomponent reactions, enabling rapid access to complex pharmacophores.
Properties
IUPAC Name |
N-methyl-N-(2H-tetrazol-5-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c1-15(7-9-11-13-14-12-9)10(16)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTDUMIVERTYIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NNN=N1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide can be approached through various methods. One common method involves the reaction of benzoyl chloride with N-methyl-2H-1,2,3,4-tetrazol-5-ylmethanamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity .
Chemical Reactions Analysis
N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with tetrazole rings exhibit significant antimicrobial properties. N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide has been evaluated for its efficacy against various bacterial strains. Studies show that similar tetrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. Tetrazole-containing compounds have been linked to various pharmacological effects including anticancer properties. For instance, derivatives of tetrazoles have demonstrated cytotoxic effects against several cancer cell lines . The unique binding interactions facilitated by the tetrazole ring may enhance the selectivity and potency of these compounds against cancer cells.
Interaction with Biological Macromolecules
The planar structure of this compound allows for effective π-stacking and hydrogen bonding with biological targets. This interaction is crucial for understanding its mechanism of action in biological systems. Studies focusing on the binding affinity and interaction dynamics with proteins could provide insights into its therapeutic potential.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound can also act as an inhibitor or activator of certain enzymes, modulating biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Heterocyclic Substituents
Key Comparisons :
- Target vs. Compound 6 : The target’s tetrazole substituent contrasts with the thiadiazole and isoxazole rings in Compound 4. Tetrazoles are more polar and metabolically stable than isoxazoles, which may influence pharmacokinetics.
- Target vs.
- Target vs. N,O-bidentate compound : The target’s tetrazole may act as a monodentate ligand, whereas the N,O-bidentate group in facilitates metal coordination in catalysis.
Physical and Spectroscopic Properties
- The target’s tetrazole may lower melting points compared to thiadiazole derivatives (e.g., Compound 6 at 160°C) due to reduced crystallinity from polar substituents.
Biological Activity
N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological properties, synthesis methods, and implications for medicinal chemistry.
Chemical Structure and Properties
This compound consists of a benzamide moiety linked to a tetrazole ring. The tetrazole structure is significant due to its high nitrogen content and ability to mimic carboxylic acids, which enhances its pharmacological relevance. The compound's molecular formula is , and it has a molecular weight of 232.25 g/mol.
Antimicrobial Properties
Tetrazole derivatives, including this compound, have been reported to exhibit antibacterial , antifungal , and antitumor activities. These properties are attributed to the compound's ability to interact with biological macromolecules such as proteins and nucleic acids through hydrogen bonding and π-stacking interactions.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antibacterial | Effective against various bacterial strains | |
| Antifungal | Demonstrated efficacy in inhibiting fungal growth | |
| Antitumor | Potential anticancer activity |
The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways in target organisms. For instance, studies indicate that tetrazole compounds can act as nonclassical bioisosteres of carboxylic acids, which might be crucial in therapeutic applications.
Synthesis Methods
The synthesis of this compound can be accomplished through several methods:
- [3+2] Cycloaddition : This method involves the reaction between nitriles and sodium azide under controlled conditions.
- N-Alkylation : Alkylating a suitable tetrazole precursor with benzyl bromide in the presence of a base like potassium carbonate.
- One-Pot Reactions : Recent advancements have introduced streamlined one-pot synthesis methods that maintain high yields and purity.
Case Studies and Research Findings
Research has highlighted the importance of structure-activity relationships (SAR) in understanding the biological efficacy of tetrazole derivatives. For example:
- Antitumor Activity : In vitro studies have shown that certain modifications to the tetrazole structure can significantly enhance anticancer activity. Compounds with specific substituents on the benzamide moiety exhibited improved cytotoxicity against various cancer cell lines .
- Antibacterial Efficacy : A comparative study demonstrated that this compound showed greater antibacterial activity than traditional antibiotics against specific Gram-positive and Gram-negative bacteria .
Q & A
Q. What synthetic methodologies are reported for the preparation of N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide and its analogs?
- Methodological Answer : The synthesis typically involves multi-step reactions, including amide bond formation and tetrazole ring introduction. For example:
- Step 1 : Condensation of benzoyl chloride with methylamine derivatives to form the N-methylbenzamide scaffold.
- Step 2 : Tetrazole ring synthesis via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions.
- Characterization : Purity is confirmed via TLC, melting point analysis, and spectroscopic techniques (¹H/¹³C NMR, IR, and mass spectrometry). Yields and conditions are optimized using Design of Experiments (DoE) principles .
Table 1 : Representative Synthetic Data
| Step | Reagents/Conditions | Yield (%) | Characterization Techniques |
|---|---|---|---|
| Amide formation | Benzoyl chloride, methylamine, DCM, RT | 85 | ¹H NMR (δ 7.5-8.0 ppm, aromatic), IR (C=O stretch: 1650 cm⁻¹) |
| Tetrazole cyclization | NaN₃, NH₄Cl, DMF, 80°C | 70 | MS (m/z 259 [M+H]⁺), ¹³C NMR (tetrazole C: 150 ppm) |
Q. How is the molecular structure of this compound validated in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s structure is solved using SHELX programs (e.g., SHELXL for refinement), with attention to:
- Torsion angles : Between the benzamide and tetrazole moieties.
- Hydrogen bonding : Stabilizing interactions (e.g., N–H···O/N) in the crystal lattice.
- Polymorphism screening : Differential scanning calorimetry (DSC) and powder XRD identify metastable forms .
Advanced Research Questions
Q. What strategies address contradictions in reactivity data during catalytic functionalization of the tetrazole moiety?
- Methodological Answer : Discrepancies in catalytic reactions (e.g., hydrogenation or C–H activation) arise from electronic effects of substituents. Key approaches include:
- Computational modeling : DFT calculations to map electron density on the tetrazole ring.
- Kinetic studies : Monitoring reaction progress via HPLC to identify intermediates.
- Catalyst screening : Molybdenum pincer complexes show selectivity for amide hydrogenation over tetrazole reduction .
Q. How is the compound evaluated for pharmacological activity, and what experimental models are used?
- Methodological Answer : In ischemia/reperfusion injury studies:
- In vitro : Cardiomyocyte cultures treated with the compound (10–100 µM) assess cell viability via MTT assays.
- Ex vivo : Langendorff-perfused rat hearts measure infarct size reduction (e.g., 35% decrease at 50 µM).
- Mechanistic probes : Western blotting for apoptosis markers (Bcl-2, Bax) and ROS detection via fluorescent dyes .
Q. How do polymorphism and formulation impact the compound’s solubility and bioavailability?
- Methodological Answer : Polymorphs are characterized via:
- Solvent evaporation screening : Identified orthorhombic (Form II) and monoclinic (Form I) polymorphs.
- Cocrystal engineering : Co-formers like ebastine improve aqueous solubility (1.5-fold increase) analyzed via SPSS-based solubility assays.
- Dissolution testing : USP Apparatus II (paddle method) in simulated gastric fluid .
Q. What structure-activity relationship (SAR) insights guide the design of analogs with enhanced target affinity?
- Methodological Answer : SAR studies focus on:
- Tetrazole bioisosteres : Replacing tetrazole with carboxylate or sulfonamide groups (e.g., valsartan analogs) to modulate angiotensin receptor binding.
- Substituent effects : Electron-withdrawing groups on the benzamide ring enhance metabolic stability (e.g., trifluoromethyl derivatives).
- 3D-QSAR models : CoMFA/CoMSIA align steric/electrostatic fields with activity data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
